![molecular formula C18H16N4OS B287283 3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287283.png)
3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the triazolothiadiazole family and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been found to interact with cellular receptors, leading to the modulation of various signaling pathways.
Biochemical and Physiological Effects:
3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents. It has also been found to inhibit the proliferation of cancer cells, indicating its potential as an anticancer agent. Additionally, it has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad spectrum of biological activities. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for the development of various therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research on 3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of novel therapeutic agents based on this compound. It has shown promising results in various studies, indicating its potential as an antimicrobial, antitumor, and anti-inflammatory agent. Another potential direction is the elucidation of its mechanism of action, which can provide insights into its biological activities. Additionally, the synthesis of analogs of this compound can help in the identification of structure-activity relationships and the development of more potent compounds.
Synthesemethoden
The synthesis of 3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-mercapto-1,3,4-thiadiazole with benzyl bromide and 1-phenoxyethane in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide at elevated temperatures, resulting in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.
Eigenschaften
Produktname |
3-Benzyl-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C18H16N4OS |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-benzyl-6-(1-phenoxyethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4OS/c1-13(23-15-10-6-3-7-11-15)17-21-22-16(19-20-18(22)24-17)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
InChI-Schlüssel |
BMYYJZKHPINFEN-UHFFFAOYSA-N |
SMILES |
CC(C1=NN2C(=NN=C2S1)CC3=CC=CC=C3)OC4=CC=CC=C4 |
Kanonische SMILES |
CC(C1=NN2C(=NN=C2S1)CC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.